molecular formula C14H9ClFN5S B5589495 4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5589495
M. Wt: 333.8 g/mol
InChI Key: QINWBRXKHDWPDA-QGMBQPNBSA-N
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Description

4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H9ClFN5S and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0251223 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. A study by Bayrak et al. (2009) highlighted the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds, including variations similar to the chemical , showed good to moderate antimicrobial activity, indicating their potential as antibacterial and antifungal agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

Triazole derivatives have also been found to act as effective corrosion inhibitors. Ansari, Quraishi, and Singh (2014) synthesized Schiff’s bases of pyridyl substituted triazoles and investigated their corrosion inhibition capabilities for mild steel in hydrochloric acid solution. These compounds demonstrated significant inhibition efficiency, suggesting their potential use in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2014).

Molecular Interactions and Structural Analysis

The structural analysis and intermolecular interactions of 1,2,4-triazole derivatives have been explored through various techniques. Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures and intermolecular interactions. This study provides insights into the molecular behavior of such compounds, which is crucial for drug design and materials science (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Computational and Theoretical Studies

Further, computational and theoretical analyses have been employed to understand the properties and activities of triazole derivatives. Kumar et al. (2021) conducted conformational analysis and density functional theory (DFT) investigations on two triazole derivatives, providing insights into their chemical reactivity and potential inhibitory activity against tuberculosis. Such studies are instrumental in predicting the biological activities of new compounds and guiding the synthesis of pharmaceutical agents (Kumar, Mary, Serdaroğlu, & Rad, 2021).

Safety and Hazards

Sigma-Aldrich provides “4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol” as part of a collection of rare and unique chemicals. They do not provide specific safety and hazard information for this product . Therefore, it is the buyer’s responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN5S/c15-11-4-1-5-12(16)10(11)8-18-21-13(19-20-14(21)22)9-3-2-6-17-7-9/h1-8H,(H,20,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINWBRXKHDWPDA-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.